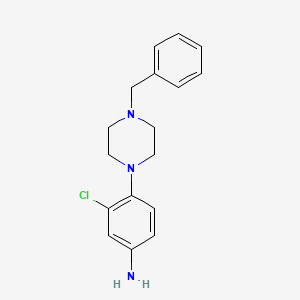

4-(4-Benzylpiperazin-1-yl)-3-chloroaniline

Vue d'ensemble

Description

4-(4-Benzylpiperazin-1-yl)-3-chloroaniline is a chemical compound that is structurally related to various pharmacologically active molecules. It contains a benzylpiperazine moiety, which is a common feature in compounds with potential central nervous system activity, and a chloroaniline group, which can contribute to various chemical properties and biological activities.

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives has been explored in several studies. For instance, a novel synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from the methyl ester of (S)-serine has been described, which could potentially be adapted for the synthesis of this compound . Additionally, the synthesis of related compounds, such as 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride, has been achieved through bromination and amination steps, which could inform the synthesis route for the target compound .

Molecular Structure Analysis

The molecular structure and conformation of benzylpiperazine derivatives are crucial for their biological activity. Studies have used ab initio Hartree-Fock and Density Functional Theory (DFT) methods to calculate the molecular geometry and vibrational frequencies of related molecules . These methods could be applied to this compound to predict its most stable conformers and understand its molecular interactions.

Chemical Reactions Analysis

The chemical reactivity of benzylpiperazine derivatives can be influenced by the presence of substituents on the benzyl and piperazine rings. For example, the introduction of a chlorobenzyl group has been shown to confer high affinity and selectivity for the D(4) dopamine receptor subtype in related compounds . This suggests that the chloroaniline moiety in this compound may also play a significant role in its chemical reactivity and potential biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives, such as solubility, melting point, and stability, are important for their practical applications. The synthesis and characterization of these compounds typically involve techniques like IR, NMR, and mass spectroscopy to confirm their structures and properties . These methods would be essential for the comprehensive analysis of this compound to determine its suitability for further development in pharmaceutical applications.

Applications De Recherche Scientifique

Activité antimicrobienne

Le composé a été synthétisé et testé pour ses propriétés antimicrobiennes. Il présente une activité antibactérienne et antifongique significative, comparable aux traitements standard . Cela suggère son utilisation potentielle dans le développement de nouveaux agents antimicrobiens qui pourraient être efficaces contre les souches résistantes de bactéries et de champignons.

Études de docking moléculaire

Des études de docking moléculaire ont été réalisées avec la structure cristalline des protéines oxydoréductases. Les analogues du composé montrent une bonne corrélation entre le score estimé par algorithme génétique et la puissance inhibitrice expérimentale . Cela indique son utilité dans la conception et la découverte de médicaments, en particulier pour cibler les enzymes oxydoréductases.

Recherche anticancéreuse

Les coumarines, qui sont structurellement liées à ce composé, ont montré des propriétés anticancéreuses. Bien qu'aucune preuve directe ne soit fournie pour la 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline, sa similitude structurelle avec les coumarines suggère des applications potentielles dans la recherche anticancéreuse, en particulier compte tenu des améliorations de la bioactivité observées avec les motifs pipérazine .

Potentiel anti-VIH

Encore une fois, en s'inspirant de la bioactivité des coumarines, il y a eu des rapports d'activité anti-VIH. L'inclusion d'un motif pipérazine, comme on le voit dans ce composé, pourrait conduire à des améliorations inattendues de la bioactivité, suggérant un rôle possible dans le développement de médicaments anti-VIH .

Propriétés anticoagulantes

Les dérivés de la coumarine ont été utilisés comme anticoagulants. Les motifs structuraux présents dans la this compound pourraient être explorés pour leurs propriétés anticoagulantes, conduisant potentiellement à de nouveaux traitements pour les troubles de la coagulation sanguine .

Activités antioxydantes et anti-inflammatoires

La relation structurelle du composé avec les coumarines, qui ont démontré des activités antioxydantes et anti-inflammatoires, suggère la possibilité de l'utiliser dans le développement de traitements pour les maladies liées au stress oxydatif et l'inflammation .

Découverte et développement de médicaments

La capacité du composé à être modifié et sa bioactivité significative en font un candidat précieux dans la découverte et le développement de médicaments. Sa flexibilité structurelle permet la création de nombreux dérivés, qui peuvent être criblés pour diverses activités thérapeutiques .

Synthèse de nouveaux composés

Le processus d'amination réductrice utilisé pour synthétiser ce composé ouvre la porte à la création d'une large gamme de nouveaux composés. Ces nouveaux composés peuvent être testés pour une variété de bioactivités, élargissant la portée de la recherche pharmaceutique .

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit significant antibacterial and antifungal activity . These compounds have been shown to interact with the crystal structure of oxidoreductase proteins , which play a crucial role in various biological processes, including cellular respiration and the breakdown of harmful substances.

Mode of Action

For instance, similar compounds have been found to inhibit oxidoreductase proteins , which could disrupt the normal functioning of these proteins and lead to the death of the microorganisms.

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria and fungi, leading to their death .

Result of Action

Based on the reported antimicrobial activity of similar compounds , it can be inferred that this compound may lead to the death of bacteria and fungi by disrupting essential biochemical processes.

Analyse Biochimique

Biochemical Properties

4-(4-Benzylpiperazin-1-yl)-3-chloroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with oxidoreductase enzymes, which are involved in redox reactions crucial for cellular metabolism . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of serotonin receptors, which play a crucial role in neurotransmission and mood regulation . Additionally, it has been found to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the cellular environment adapts to the altered enzyme activity. Furthermore, the compound can activate other enzymes, enhancing their catalytic efficiency and influencing metabolic flux.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and impact on cellular function. In vitro studies have demonstrated that the compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure can lead to degradation, resulting in reduced efficacy and potential changes in cellular responses.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses have been found to produce therapeutic effects, such as modulation of neurotransmitter activity and improvement in behavioral outcomes . Higher doses can lead to toxic effects, including adverse impacts on liver and kidney function. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the activity of cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds . This interaction can lead to changes in metabolite levels, affecting overall cellular metabolism and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which determine its ability to cross cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function and interaction with relevant biomolecules.

Propriétés

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3/c18-16-12-15(19)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASJCBVHHUXXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101209050 | |

| Record name | 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101209050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55403-32-2 | |

| Record name | 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55403-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101209050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)